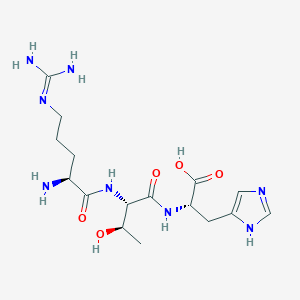
Arg-Thr-His
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arginine-Threonine-Histidine: is a tripeptide composed of the amino acids arginine, threonine, and histidine. This compound is of significant interest due to its potential biological activities and its role in various biochemical processes. The sequence of these amino acids allows for unique interactions with metal ions and other biomolecules, making it a valuable subject of study in fields such as biochemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arginine-threonine-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (histidine) to the resin, followed by the stepwise addition of threonine and arginine. Each amino acid is protected by specific protecting groups to prevent unwanted side reactions. The coupling reactions are facilitated by activating agents such as carbodiimides (e.g., diisopropylcarbodiimide) and additives like hydroxybenzotriazole to enhance the efficiency of the coupling .
Industrial Production Methods: In an industrial setting, the production of arginine-threonine-histidine can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Arginine-threonine-histidine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine sulfoxide or histidine sulfone.
Reduction: The peptide can be reduced using reducing agents like dithiothreitol to break disulfide bonds if present.
Substitution: The amino groups of arginine and histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Histidine sulfoxide, histidine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Alkylated derivatives of arginine and histidine
Scientific Research Applications
Chemistry: Arginine-threonine-histidine is used in the study of metal-binding motifs in peptides. Its ability to coordinate with metal ions like nickel and copper makes it a valuable model for understanding metalloprotein interactions .
Biology: In biological research, this tripeptide is used to investigate protein-protein interactions and enzyme mechanisms. It serves as a model for studying the role of metal ions in enzymatic catalysis and protein folding .
Medicine: Arginine-threonine-histidine has potential therapeutic applications due to its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, making it a candidate for developing antioxidant therapies .
Industry: In the industrial sector, this tripeptide is used in the development of bioactive materials and coatings. Its metal-binding properties are exploited to create materials with enhanced stability and functionality .
Mechanism of Action
The mechanism of action of arginine-threonine-histidine involves its ability to bind metal ions through the imidazole ring of histidine and the guanidinium group of arginine. This binding can stabilize metal ions in specific oxidation states, facilitating redox reactions and catalytic processes. The peptide can also interact with cellular proteins and enzymes, modulating their activity and stability. The molecular targets include metal-dependent enzymes and proteins involved in oxidative stress responses .
Comparison with Similar Compounds
Arginine-Glycine-Histidine: Another tripeptide with similar metal-binding properties but different biological activities.
Threonine-Histidine-Arginine: A sequence variant with altered binding affinities and reactivity.
Histidine-Arginine-Threonine: Another sequence variant with distinct structural and functional properties
Uniqueness: Arginine-threonine-histidine is unique due to its specific sequence, which allows for distinct interactions with metal ions and biomolecules. The presence of threonine provides additional hydrogen-bonding capabilities, enhancing the stability and specificity of its interactions .
Properties
CAS No. |
193607-39-5 |
|---|---|
Molecular Formula |
C16H28N8O5 |
Molecular Weight |
412.44 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C16H28N8O5/c1-8(25)12(24-13(26)10(17)3-2-4-21-16(18)19)14(27)23-11(15(28)29)5-9-6-20-7-22-9/h6-8,10-12,25H,2-5,17H2,1H3,(H,20,22)(H,23,27)(H,24,26)(H,28,29)(H4,18,19,21)/t8-,10+,11+,12+/m1/s1 |
InChI Key |
KSHJMDSNSKDJPU-QTKMDUPCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


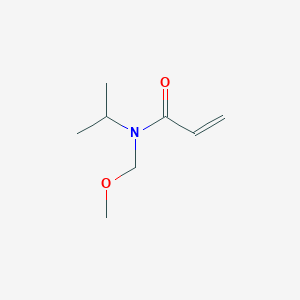
![2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester](/img/structure/B12570858.png)
![6-Chloropyrazino[2,3-a]phenazin-5(7H)-one](/img/structure/B12570867.png)
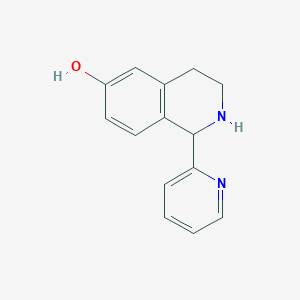
![5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine](/img/structure/B12570883.png)
![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)
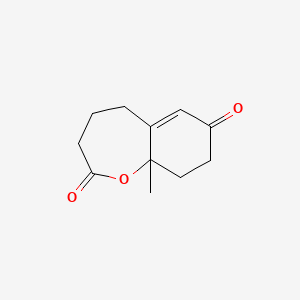
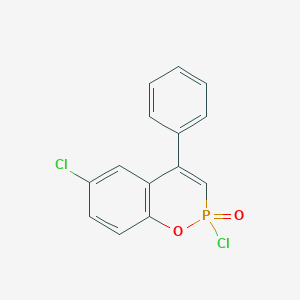
![(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12570913.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
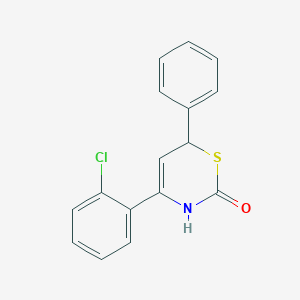
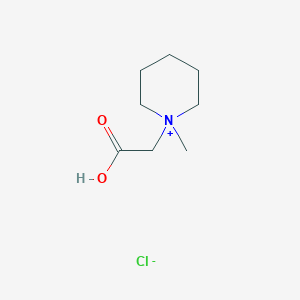
![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)

